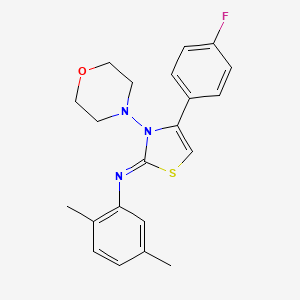
3-(Dimethylamino)-1-(2-pyridinyl)-1-propanone monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-1-(2-pyridinyl)-1-propanone monohydrochloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a dimethylamino group, a pyridinyl group, and a propanone moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
The synthesis of 3-(Dimethylamino)-1-(2-pyridinyl)-1-propanone monohydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3-(Dimethylamino)-1-(2-pyridinyl)-1-propanone monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(Dimethylamino)-1-(2-pyridinyl)-1-propanone monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 3-(Dimethylamino)-1-(2-pyridinyl)-1-propanone monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
3-(Dimethylamino)-1-(2-pyridinyl)-1-propanone monohydrochloride can be compared with other similar compounds, such as:
3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile: This compound has a similar pyridinyl group but differs in the presence of an acrylonitrile moiety.
Pyridinium salts: These compounds share the pyridinium core structure but may have different substituents, leading to variations in their chemical and biological properties.
属性
CAS 编号 |
100366-67-4 |
|---|---|
分子式 |
C10H15ClN2O |
分子量 |
214.69 g/mol |
IUPAC 名称 |
3-(dimethylamino)-1-pyridin-2-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(2)8-6-10(13)9-5-3-4-7-11-9;/h3-5,7H,6,8H2,1-2H3;1H |
InChI 键 |
XVIRIVQQCUAZCZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC(=O)C1=CC=CC=N1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B14133166.png)


![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14133176.png)


![N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine](/img/structure/B14133191.png)






